![molecular formula C16H19N3O4S B2774691 4-(Quinoline-8-sulfonyl)-piperazine-1-carboxylic acid ethyl ester CAS No. 342780-99-8](/img/structure/B2774691.png)
4-(Quinoline-8-sulfonyl)-piperazine-1-carboxylic acid ethyl ester
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Description
The compound “4-(Quinoline-8-sulfonyl)-piperazine-1-carboxylic acid ethyl ester” is a piperazine-containing molecule . Piperazine is a frequently used heterocycle in biologically active compounds due to its impact on the physicochemical properties of the final molecule, its structural and conformational characteristics, and its easy handling in synthetic chemistry .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of quinoline-8-sulfonyl chloride with ethyl 4-aminobenzoate. The ester function is then hydrolyzed to give an intermediate compound. The final compound is prepared by coupling the intermediate with N-Boc-piperazine using (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBoP) as a coupling reagent .Molecular Structure Analysis
The molecular structure of the compound is derived from the quinoline and piperazine moieties. The quinoline moiety is a basic and hydrophilic group that optimizes the pharmacokinetic properties of the final molecule. It also serves as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .Chemical Reactions Analysis
The chemical reactivity of piperazine-based synthons facilitates its insertion into the molecule . The reactions of quinoline-8-sulfonyl halides with cycloalkenes (cyclopentene, cyclohexene, and cyclooctene), depending on the nature of the halogen, led to [1,4]thiazino [2,3,4- ij ]quinolin-11-ium derivatives or 8- [ (2-chlorocycloalkyl)sulfanyl]quinolines in high yields .Scientific Research Applications
Medicinal Chemistry
Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They have a broad spectrum of bio-responses, including anticancer , antioxidant , anti-COVID-19 , anti-inflammatory , anti-mycobacterial , antimicrobial , anticonvulsant , cardiovascular , antituberculosis , anti-plasmodial , and antibacterial activities.
Synthetic Organic Chemistry
Quinolines have become important compounds because of their variety of applications in synthetic organic chemistry . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Industrial Chemistry
Quinolines have a variety of applications in the field of industrial chemistry . They are used in the synthesis of various compounds and materials.
Piperazine-Containing Drugs
Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Kinase Inhibitors
Piperazine-containing drugs are often used as kinase inhibitors . They play a crucial role in the treatment of various diseases, including cancer.
properties
IUPAC Name |
ethyl 4-quinolin-8-ylsulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-2-23-16(20)18-9-11-19(12-10-18)24(21,22)14-7-3-5-13-6-4-8-17-15(13)14/h3-8H,2,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLUDAYHSAUZED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Quinoline-8-sulfonyl)-piperazine-1-carboxylic acid ethyl ester |
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